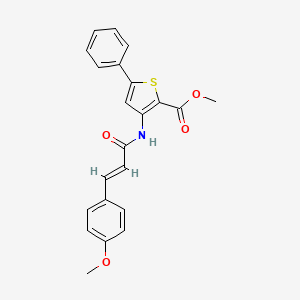

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate

Descripción general

Descripción

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-methoxyphenylacrylic acid with an amine to form the acrylamide intermediate.

Thiophene Ring Formation: The acrylamide intermediate is then subjected to cyclization reactions to form the thiophene ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the acrylamide group to an amine or reduce the thiophene ring to a dihydrothiophene.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and dihydrothiophenes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate. For instance, derivatives of thiophene compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including melanoma and lung cancer cells. These studies often employ methods such as MTT assays to determine cell viability and IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

2. Antioxidant Properties

The antioxidant activity of this compound class has also been investigated. Compounds featuring thiophene rings exhibit significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases.

Materials Science Applications

1. Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties. Thiophene derivatives are known for their conductivity and are utilized in organic photovoltaics and field-effect transistors.

2. Photovoltaic Devices

Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells. The optimized blend ratios have shown improved charge carrier mobility and light absorption properties.

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized a series of thiophene-based compounds, including this compound, and evaluated their anticancer properties against various cell lines. The results demonstrated that certain modifications to the thiophene structure significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Application in Organic Solar Cells

Another study focused on the integration of thiophene derivatives into organic solar cells. The findings revealed that devices incorporating this compound exhibited enhanced power conversion efficiencies compared to traditional materials, showcasing the compound's promise in renewable energy applications.

Mecanismo De Acción

The mechanism of action of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s ability to interact with cellular membranes and proteins can contribute to its antimicrobial properties.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(4-Methoxyphenyl)acrylic acid: A related compound with similar structural features but lacking the thiophene ring.

(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid: Another related compound with additional methoxy groups on the phenyl ring.

(E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A compound with a similar acrylamide group but different overall structure.

Uniqueness

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(E)-Methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on available research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process may include the formation of the thiophene core and subsequent functionalization with methoxy and phenyl groups. Specific reaction conditions and yields can vary based on the methodologies employed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiophene derivatives, including those similar to this compound. For instance, compounds containing thiophene rings have demonstrated selective cytotoxicity against melanoma cells, inducing apoptosis and cell cycle arrest at specific phases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B9 | VMM917 | 10 | Apoptosis induction |

| B9 | Normal Cells | >50 | Selective toxicity |

Antiviral Activity

The structural features of this compound suggest potential antiviral activity. Similar compounds have been evaluated for their ability to inhibit viral replication, particularly against Hepatitis B virus (HBV). These studies indicate that derivatives can enhance intracellular levels of antiviral proteins, thereby reducing viral load .

Case Studies

- Cytotoxicity Study : A study involving a related thiophene derivative demonstrated a significant cytotoxic effect on cancer cell lines while sparing normal cells, highlighting the importance of structural modifications in enhancing selectivity and potency .

- Antiviral Evaluation : In vitro assays showed that certain derivatives could effectively inhibit HBV replication, suggesting that modifications in the acrylamide moiety could enhance antiviral efficacy .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Certain methoxy-substituted compounds have been shown to inhibit lipoxygenases, enzymes involved in inflammatory processes and cancer progression .

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in studies involving similar compounds, leading to cell death in malignant cells while preserving normal tissue integrity .

Propiedades

IUPAC Name |

methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-26-17-11-8-15(9-12-17)10-13-20(24)23-18-14-19(16-6-4-3-5-7-16)28-21(18)22(25)27-2/h3-14H,1-2H3,(H,23,24)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNRTIMZQCVSMI-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.